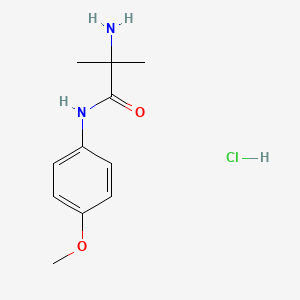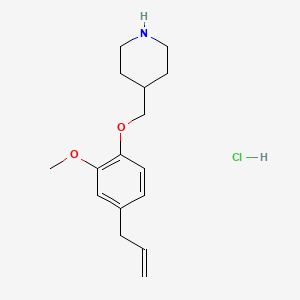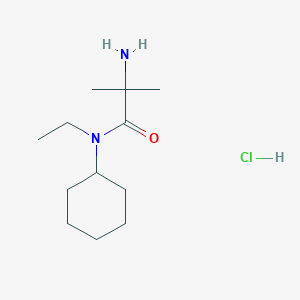
2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid
Descripción general
Descripción
2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is a chemical compound used for pharmaceutical testing . It is available for research use only.
Molecular Structure Analysis
The molecular formula of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is C14H17NO4. This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Aplicaciones Científicas De Investigación
Chemoselective Tert-Butyloxycarbonylation
The compound 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid and its derivatives are utilized in chemoselective tert-butyloxycarbonylation reactions. These reactions are significant for the protection of acidic proton-containing substrates, including phenols, aromatic and aliphatic amines, and carboxylic acids, without the need for a base. Such processes are noted for their high yield and mild reaction conditions, making them advantageous for selective synthesis in organic chemistry. This application was demonstrated using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a reagent, showcasing the compound's versatility in chemoselective synthesis processes (Saito, Ouchi, & Takahata, 2006).
Synthesis of Unnatural Amino Acids
2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid derivatives have been utilized in the synthesis of unnatural amino acids. For example, a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative was selectively alkylated, leading to the formation of N-isoindolinyl (ethynylalanine) derivatives. These derivatives were then used to produce a series of N-isoindolinyl-1,2,3-triazolylalanine derivatives, illustrating the role of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid in expanding the repertoire of amino acid analogues for research and potential therapeutic applications (Patil & Luzzio, 2017).
Catalytic Synthesis
The compound is also relevant in catalytic synthesis, where it has been used to facilitate the Heck olefination of aromatic carboxylic acids. By activating the acids in situ with di-tert-butyl dicarbonate, this method allows for the direct formation of styrene derivatives through a palladium-catalyzed process. This application underscores the importance of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid and its derivatives in innovative catalytic reactions, contributing to the development of more efficient synthetic pathways (Goossen, Paetzold, & Winkel, 2002).
Antagonism of the Glycine Site on the NMDA Receptor
Research into the biochemical activity of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid derivatives has identified their potential in the modulation of the NMDA receptor. Specifically, derivatives have been synthesized and evaluated for antagonist activity at the glycine site of the NMDA receptor. This work highlights the compound's significance in neuroscience research, particularly in exploring treatments for neurological disorders (Carling et al., 1992).
Safety and Hazards
Mecanismo De Acción
- One proposed mechanism involves dynamic kinetic resolution through intramolecular hydrogen bonding. This process could lead to the formation of specific enantiomers .
Mode of Action
Pharmacokinetics
- Information on absorption is not available. The volume of distribution is not reported. The compound may undergo hydrolysis to release the isoindoline-4-carboxylic acid. Details regarding excretion are lacking. The compound’s ADME properties influence its bioavailability, but specific data are scarce .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSXZRDGGYYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725441 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044764-69-3 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)